molecular formula C14H17BrN2O2 B2737843 1-(3-((5-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-3-methylbut-2-en-1-one CAS No. 1903922-69-9

1-(3-((5-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-3-methylbut-2-en-1-one

Cat. No.: B2737843
CAS No.: 1903922-69-9
M. Wt: 325.206
InChI Key: HAEJQWOHILNURL-UHFFFAOYSA-N
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Description

1-(3-((5-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-3-methylbut-2-en-1-one is a synthetic organic compound that features a pyrrolidine ring, a bromopyridine moiety, and a butenone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-((5-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-3-methylbut-2-en-1-one typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors under basic conditions.

    Bromopyridine Introduction: The bromopyridine moiety is introduced via a nucleophilic substitution reaction, where a suitable bromopyridine derivative reacts with the pyrrolidine ring.

    Butenone Formation: The final step involves the formation of the butenone structure through an aldol condensation reaction, where an aldehyde and a ketone react under basic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3-((5-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-3-methylbut-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the bromopyridine moiety, where nucleophiles replace the bromine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

1-(3-((5-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-3-methylbut-2-en-1-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of new materials or as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-((5-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-3-methylbut-2-en-1-one involves its interaction with specific molecular targets and pathways. The bromopyridine moiety may interact with biological receptors or enzymes, leading to modulation of their activity. The compound’s structure allows it to participate in various biochemical reactions, potentially affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-(pyrrolidin-1-yl)pyridine: Shares the bromopyridine and pyrrolidine moieties but lacks the butenone structure.

    Indole Derivatives: Compounds like indole-3-acetic acid have similar aromatic structures and biological activities.

Uniqueness

1-(3-((5-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-3-methylbut-2-en-1-one is unique due to its combination of a bromopyridine moiety, a pyrrolidine ring, and a butenone structure. This unique combination allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities.

Properties

IUPAC Name

1-[3-(5-bromopyridin-2-yl)oxypyrrolidin-1-yl]-3-methylbut-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17BrN2O2/c1-10(2)7-14(18)17-6-5-12(9-17)19-13-4-3-11(15)8-16-13/h3-4,7-8,12H,5-6,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAEJQWOHILNURL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)N1CCC(C1)OC2=NC=C(C=C2)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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